molecular formula C6H12O2 B179383 1,1-Diethoxyethene CAS No. 2678-54-8

1,1-Diethoxyethene

Cat. No. B179383
CAS RN: 2678-54-8
M. Wt: 116.16 g/mol
InChI Key: VTGIVYVOVVQLRL-UHFFFAOYSA-N
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Patent
US07732480B2

Procedure details

To a solution of cyclopent-2-enone (3.7 g, 45 mmol) in pentane (80 mL) was added 1,1-diethoxyethene (89 mL, 677 mmol). The mixture was put in an ACE Photo Reactor (450 W lamp), and stirred at RT for 20 hr. It was concentrated to give the title compound as a pale yellow oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[CH2:7]([O:9][C:10]([O:12][CH2:13][CH3:14])=[CH2:11])[CH3:8]>CCCCC>[CH2:7]([O:9][C:10]1([O:12][CH2:13][CH3:14])[CH2:11][CH:5]2[CH:4]1[CH2:3][CH2:2][C:1]2=[O:6])[CH3:8]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(C=CCC1)=O
Name
Quantity
89 mL
Type
reactant
Smiles
C(C)OC(=C)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC1(C2CCC(C2C1)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.